Sennosides

Catalog No.
S602173
CAS No.
517-43-1
M.F
C42H38O20
M. Wt
862.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sennosides

CAS Number

517-43-1

Product Name

Sennosides

IUPAC Name

9-[2-carboxy-4-hydroxy-10-oxo-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracen-9-yl]-4-hydroxy-10-oxo-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracene-2-carboxylic acid

Molecular Formula

C42H38O20

Molecular Weight

862.7 g/mol

InChI

InChI=1S/C42H38O20/c43-11-23-31(47)35(51)37(53)41(61-23)59-21-5-1-3-15-25(17-7-13(39(55)56)9-19(45)27(17)33(49)29(15)21)26-16-4-2-6-22(60-42-38(54)36(52)32(48)24(12-44)62-42)30(16)34(50)28-18(26)8-14(40(57)58)10-20(28)46/h1-10,23-26,31-32,35-38,41-48,51-54H,11-12H2,(H,55,56)(H,57,58)

InChI Key

IPQVTOJGNYVQEO-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2C5C6=C(C(=CC=C6)OC7C(C(C(C(O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)C(=O)O

Synonyms

A and B, Sennoside, A Calcium, Sennoside, A+B Calcium, Sennoside, B Calcium, Sennoside, Calcium, Sennoside A, Calcium, Sennoside A+B, Calcium, Sennoside B, Glycoside, Senna, Pursennid, Senna, Senna Glycoside, sennoside, sennoside A and B, sennoside A and B, calcium salt, sennoside A calcium, sennoside A calcium and sennoside B calcium, sennoside A+B calcium, sennoside A, calcium salt, sennoside A, calcium salt (1:1), sennoside b calcium, sennoside B, calcium salt, sennosides, sennosides A and B, sennosides A and B acids, Senokot

Canonical SMILES

C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2C5C6=C(C(=CC=C6)OC7C(C(C(C(O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)C(=O)O

Isomeric SMILES

C1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C4=C(C2C5C6=C(C(=CC=C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)C(=O)O

The exact mass of the compound Sennosides is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 112930. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides. It belongs to the ontological category of diastereoisomeric mixture in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Laxative Effects and Mechanisms

Sennosides are well-established as stimulant laxatives. They work by stimulating the lining of the large intestine, increasing fluid secretion and promoting muscle contractions, ultimately leading to bowel movement. Research in this area focuses on understanding the specific mechanisms involved and potential ways to improve their efficacy and minimize side effects .

Potential Anti-Cancer Properties

Recent studies suggest sennosides, particularly Sennoside A, may possess anti-cancer properties. Research investigating their ability to inhibit cell proliferation, induce apoptosis (programmed cell death), and suppress metastasis in various cancers like chondrosarcoma and pancreatic cancer is ongoing .

It's important to note that most of this research is currently in pre-clinical stages, conducted on cells or animal models. Further investigation is needed to determine their effectiveness and safety in humans.

Other Potential Applications

Preliminary research suggests sennosides might have various other potential applications, including:

  • Anti-obesity effects: Studies suggest sennosides might influence gut microbiota and metabolism, potentially aiding in weight management .
  • Anti-diabetic effects: Research indicates sennosides might improve blood sugar control, potentially beneficial for managing diabetes .
  • Anti-inflammatory and anti-bacterial effects: Studies suggest sennosides might possess anti-inflammatory and antibacterial properties, although further research is needed to understand their potential applications .

Sennosides are a group of natural compounds primarily derived from the leaves and pods of the Senna plant, specifically Cassia senna and Cassia angustifolia. These compounds belong to the anthraquinone family and are recognized for their laxative properties. The most notable sennosides include Sennoside A and Sennoside B, which are dimeric glycosides that hydrolyze to yield their aglycones, Sennidin A and Sennidin B, along with glucose molecules . The chemical formula for sennosides is C42H38O20C_{42}H_{38}O_{20}, with a molar mass of approximately 862.746 g/mol .

Sennosides are classified as stimulant laxatives. Upon ingestion, they are broken down by bacteria in the colon into active metabolites. These metabolites irritate the lining of the colon, stimulating fluid secretion and intestinal muscle contractions, which ultimately promote bowel movement [].

  • Abdominal cramps
  • Diarrhea
  • Electrolyte imbalance with prolonged use []

Sennosides are not recommended for pregnant or lactating women, individuals with certain medical conditions like inflammatory bowel disease, or those experiencing undiagnosed abdominal pain [].

Sennosides undergo hydrolysis in the gastrointestinal tract, where gut bacteria break them down into active metabolites. The primary metabolic pathway involves the conversion of Sennosides A and B into Sennidins A and B, followed by further transformation into Rheinanthrone, which is responsible for their laxative effects . This process can be summarized as follows:

  • Hydrolysis: Sennosides A and B → Sennidins A and B + Glucose
  • Further Metabolism: Sennidins → Rheinanthrone

The action of Rheinanthrone involves increasing cyclooxygenase-2 expression in macrophages, leading to enhanced production of prostaglandin E2, which promotes colonic motility .

Sennosides can be synthesized through various methods, including:

  • Extraction from Senna plants: The traditional method involves extracting sennosides from dried leaves or pods of Senna plants using solvents like ethanol or methanol.
  • Chemical synthesis: Laboratory methods may involve the chemical modification of anthraquinone derivatives to produce sennosides through glycosylation reactions.
  • Microbial fermentation: Utilizing specific gut bacteria to convert simpler anthraquinones into sennosides is a promising area of research.

Sennosides are primarily used as stimulant laxatives in treating constipation. They are included in various over-the-counter medications such as Ex-Lax and Senokot. Additionally, they have garnered interest for potential applications in weight management and metabolic disorders due to their biological activities .

Sennosides can interact with other medications. Notably, they may increase the toxicity of digoxin by reducing serum potassium levels, which enhances digoxin's effects . Other interactions include:

  • Electrolyte imbalances: Prolonged use may lead to electrolyte disturbances.
  • Gastrointestinal medications: Concurrent use with other laxatives may exacerbate effects.

Several compounds share structural or functional similarities with sennosides, including:

CompoundSourceMain ActivityUnique Features
RheinDerived from SennaAntioxidant, anti-inflammatoryActive metabolite of sennosides
Aloe EmodinAloe VeraLaxativeAnthraquinone derivative
Frangula Bark ExtractFrangula alnusLaxativeContains anthraquinones
BisacodylSyntheticStimulant laxativeNon-anthraquinone derivative

Sennosides are unique due to their specific dimeric glycoside structure, which differentiates them from other laxatives that may not have the same metabolic pathways or biological effects .

XLogP3

1.2

Hydrogen Bond Acceptor Count

20

Hydrogen Bond Donor Count

12

Exact Mass

862.19564360 g/mol

Monoisotopic Mass

862.19564360 g/mol

Heavy Atom Count

62

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (75%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H334 (75%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H411 (25%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the over the counter treatment of constipation[FDA Label][L771].
FDA Label

Livertox Summary

Senna (Cassia species) is a popular herbal laxative that is available without prescription. Senna is generally safe and well tolerated, but can cause adverse events including clinically apparent liver injury when used in high doses for longer than recommended periods.

Drug Classes

Herbal and Dietary Supplements

Pharmacology

Senna stimulates peristalsis and increases fecal water content to increase motility of feces through the large intestine[A19239,A19235,L771].
Anthraquinone glycosides found in senna plant, usually referring to the sennosides A and B, with laxative activity. Sennosides act on and irritate the lining of the intestine wall, thereby causing increased intestinal muscle contractions leading to vigorous bowel movement.

MeSH Pharmacological Classification

Laxatives

ATC Code

A - Alimentary tract and metabolism
A06 - Drugs for constipation
A06A - Drugs for constipation
A06AB - Contact laxatives
A06AB06 - Senna glycosides

Mechanism of Action

Sennoside A and B, the components of senna, are metabolized by gut bacteria into the active metabolite rheinanthrone [DB13175][A19235]. Rheinanthrone [DB13175] appears to increase cyclooxegenase 2 (COX2) expression in macrophage cells leading to an increase in prostaglandin E2 (PGE2)[A19235]. This increase in PGE2 is associated with a decrease in aquaporin 3 expression in mucosal epithelial cells of the large intestine[A19235]. A decrease in aquaporin 3 expression likely produces the laxative effect by restricting water reabsorption by the large intestine thereby increasing fecal water content[A19235]. The exact mechanism by which rheinanthrone increases COX2 expression is unknown[A19235]. Rheinanthrone [DB13175] also stimulates peristalsis in the large intestine although the mechanism behind this effect is unknown[A19239]. Rhein [DB13174], another active metabolite is thought to excite submucosal acetylcholinergic neurons resulting in increased chloride and prostaglandin secretion[A19247,A19258]. The movement of chloride ions into the large intestine would also help to draw water into the lumen[A19258].

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

517-43-1
81-27-6

Wikipedia

Sennoside

Biological Half Life

The half life of radiolabelled intravenous sennoside B in rats was 8.568±0.651h.

Use Classification

Cosmetics -> Skin conditioning

Dates

Last modified: 08-15-2023

Response to Goodoory et al

Toshihiko Tomita, Daisuke Morishita, Hiroto Miwa
PMID: 34074831   DOI: 10.14309/ajg.0000000000001099

Abstract




Inhibition behavior of Sennoside A and Sennoside C on amyloid fibrillation of human lysozyme and its possible mechanism

Wen Gao, Li Jin, Chunhong Liu, Ning Zhang, Ruiyan Zhang, Zuzana Bednarikova, Zuzana Gazova, Anirban Bhunia, Hans-Christian Siebert, Huijun Dong
PMID: 33662415   DOI: 10.1016/j.ijbiomac.2021.02.213

Abstract

Amyloid proteins were recognized as the crucial cause of many senile diseases. In this study, the inhibitory effects of Sennoside A (SA) and Sennoside C (SC) on amyloid fibrillation were evaluated by the combination of biophysical approaches and molecular docking tool using human lysozyme (HL) as amyloid-forming model. The results of thioflavin-T (ThT), 8-anilino-1-naphthalenesulfonic acid (ANS) and congo red (CR) assays indicated that both SA and SC could inhibit the amyloid fibrillation of HL in a dose-dependent manner. The IC
value of SA and SC on HL fibrillation was 200.09 μM and 186.20 μM, respectively. These findings were further verified by transmission electron microscopy (TEM) and atomic force microscopy (AFM), which showed that the addition of SA or SC could sharply reduce the amyloid fibrillation of HL. Additionally, the interactions of HL with SA and SC were investigated by steady-state fluorescence spectra and molecular docking studies. The results suggested that both SA and SC could bind to the binding pocket of HL and form a stable complex mainly via hydrogen bonds, van-der-Waals forces and hydrophobic interactions. In conclusion, our experiments revealed that both SA and SC can significantly inhibit amyloid fibrillation of HL.


Efficacy of Senna and Magnesium Oxide for the Treatment of Chronic Idiopathic Constipation

Vivek C Goodoory, Christopher J Black, Alexander C Ford
PMID: 33136565   DOI: 10.14309/ajg.0000000000001041

Abstract




The Effectiveness of a Senokot Cocktail for Postoperative Constipation

Ella Blot, Merlita Raz, Jennifer Withall, Lauren Link, Ellen Rich
PMID: 34004615   DOI: 10.1097/NOR.0000000000000756

Abstract

A senior staff registered nurse on an orthopaedic inpatient rehabilitation unit in an urban orthopaedic hospital utilized a "cocktail" of warm prune juice, lemon juice, and Senokot liquid for patients who presented to the rehabilitation unit after orthopaedic surgery without having had an initial postoperative bowel movement (BM). A pilot study (n = 30) using a quasi-experimental design was conducted to evaluate the effect of the cocktail versus liquid Senokot alone on the first postoperative BM. Several measurement tools were used, including the Bristol Stool Scale, visual analog scales to determine pain and strain, and a BM quality scale. A small sample size became even smaller when only 80% of participants had a BM within the study time frame. Therefore, significant findings were difficult to establish. Additional research is needed to adequately assess the effect of the Senokot "cocktail" on postoperative constipation in the rehabilitation population.


[Determination of sennoside B, sennoside A and physcion in slimming health foods]

Feiyan Diao, Qiangsheng Xie, Xiaoyun Wu, Chunlin Liu, Xiuhui Li, Qiyan Li
PMID: 33070828   DOI: 10.19813/j.cnki.weishengyanjiu.2020.05.020

Abstract

To establish a quantitative analysis method for sennoside A, sennoside B and physcion by ultra-high performance liquid chromatography-tandem mass spectrometry(UPLC-MS/MS).
The sample was extracted by methanol-2 mmol/L ammonium formate(9∶1) at 40 ℃ for 1 h. The separation was performed using Agilent Eclipse Plus C_(18 )(2. 1 mm × 50 mm, 1. 8 μm) column with gradient elution. The mobile phase was consisted of 0. 1% formic acid and methanol. Qualitative and quantitative analysis was conducted with an electrospray ionization source operated in the negative ionization(ESI~-) mode and multiple reaction monitoring(MRM) mode.
The linear range of three compounds were from 0. 1 to 10 μg/mL with the correlation coefficients(r) above 0. 995. The spiked recoveries were in the range of 81. 9% to 114. 5% at the concentrations of 0. 02, 0. 15 and 1. 60 mg/g with relative standard devisions(RSDs) ranged from 0. 30% to 3. 43%(n=6). The detection limits of sennoside A and sennoside B were 1. 2 μg/g. The detection limit of physcion was 2. 4 μg/g. Sennoside A, sennoside B or physcion were detected in 19 out of 40 batches of samples. The content of sennoside A ranged from 0. 184 to 6. 33 mg/g and the content of sennoside B ranged from 0. 202 to 7. 23 mg/g. The content of physcion ranged from 0. 042 to 0. 79 mg/g.
The method is simple, accurate and suitable for the determination of sennoside A, sennoside B and physcion.


Comparative effectiveness of lactulose and sennosides for the prevention of peritoneal dialysis-related peritonitis: an open-label, randomized, active-controlled trial

Kajohnsak Noppakun, Tichanun Narongchai, Romanee Chaiwarith, Uraiwan Wongsawad, Surachet Vongsanim, Chidchanok Ruengorn, Surapon Nochaiwong
PMID: 33596746   DOI: 10.1080/07853890.2021.1889023

Abstract

To the best of our knowledge, the effectiveness and safety of lactulose in comparison to sennosides, for the prevention of peritoneal dialysis (PD)-related peritonitis, has never been tested in a randomized study.
We conducted an open-label, randomized, active-controlled trial in a PD-center in Northern Thailand. Adult patients on PD were enrolled and randomly assigned in a 1:1 ratio into two groups; one group received lactulose 15 mL once daily (
= 50) and the other group received sennosides two tablets daily (
= 50). The primary outcome was time-to-first bacterial peritonitis. The secondary outcomes included a composite of bacterial peritonitis and all-cause mortality. Cox proportional hazards regression was calculated and presented as hazard ratios (HRs) with 95% confidence intervals (CIs).
One hundred PD patients were recruited (50.0% men; mean age 55.5 ± 13.0 years) in this study. The baseline characteristics of the study participants were similar in both groups. No significant trend towards a higher risk of PD-related peritonitis was observed in the lactulose group (HR, 2.32 [95% CI, 0.92-5.83];
= .051) compared to the sennosides group. Nevertheless, the secondary outcome was significantly higher in the lactulose group (HR, 2.77 [95% CI, 1.20-6.41];
= .010). The incidence of adverse events was not substantially different between the two groups; however, diarrhoea was more frequent in the lactulose group (38.0% vs. 18.0%;
= .030) than in the sennosides group.
Treatment with lactulose is not more effective than sennosides and cannot be routinely recommended for the prevention of peritonitis among the PD population. TRIAL REGISTRATION Thai Clinical Trial Registry (clinicaltrials.in.th); ID: TCTR20171012001 KEY MESSAGE To the best of our knowledge, no randomized controlled trial that compares the efficacy and safety profiles of lactulose versus sennosides for the prevention of PD-related peritonitis among the PD population has been conducted. In this open-label, randomized, active-controlled trial, treatment with lactulose is not more effective than sennosides in the prevention of PD-related peritonitis, and it could increase the risk of bacterial PD-related peritonitis. Further studies with a larger sample size by incorporated real-world evidence are needed to confirm our findings and to explore strategies to prevent peritonitis among PD patients.


Senna Versus Magnesium Oxide for the Treatment of Chronic Constipation: A Randomized, Placebo-Controlled Trial

Daisuke Morishita, Toshihiko Tomita, Sumire Mori, Takeshi Kimura, Tadayuki Oshima, Hirokazu Fukui, Hiroto Miwa
PMID: 32969946   DOI: 10.14309/ajg.0000000000000942

Abstract

This is the first prospective, double-blinded, randomized, placebo-controlled trial to evaluate the safety and efficacy of a stimulant laxative compared with an osmotic agent for the treatment of chronic idiopathic constipation.
Patients were randomly administered stimulant laxative (senna, 1.0 g), osmotic agent (magnesium oxide [MgO], 1.5 g), or placebo for 28 consecutive days. The primary endpoint was overall symptom improvement. Secondary endpoints were spontaneous bowel movement (SBM), complete SBM, and patient assessment of constipation quality of life (QOL).
Ninety patients (mean age, 42 years; 93% women; mean duration of symptoms, 9.9 years) were enrolled; all completed the study. The response rate for overall improvement was 11.7% in the placebo group, 69.2% in the senna group, and 68.3% in the MgO group (P < 0.0001). Change in SBM was significantly greater in the senna and MgO groups than that in the placebo group (P < 0.001). Similarly, change in complete SBM was significantly greater in the senna and MgO groups than that in the placebo group (P < 0.01). On the patient assessment of constipation QOL, significant improvements were seen in the senna and MgO groups compared with those in the placebo group (senna, P < 0.05; MgO, P < 0.001). The frequency of severe treatment-related adverse events was 0%.
Senna and MgO significantly improved the frequency of bowel movements and QOL score and seem to be effective in the treatment of constipation.


Organ Specific Differences in Alteration of Aquaporin Expression in Rats Treated with Sennoside A, Senna Anthraquinones and Rhubarb Anthraquinones

Zhaoyang Wang, Ying Cheng, Wenting Su, Hongxia Zhang, Chu Li, Michael N Routledge, Yunyun Gong, Boling Qiao
PMID: 34360801   DOI: 10.3390/ijms22158026

Abstract

Senna and rhubarb are often used as routine laxatives, but there are differences in mechanism of action and potential side effects. Here, we studied metabolites of senna anthraquinones (SAQ), rhubarb anthraquinones (RAQ) and their chemical marker, sennoside A (SA), in a rat diarrhea model. In in vitro biotransformation experiments, SAQ, RAQ and SA were incubated with rat fecal flora solution and the metabolites produced were analyzed using HPLC. In in vivo studies, the same compounds were investigated for purgation induction, with measurement of histopathology and
gene expression in six organs. The results indicated that SAQ and RAQ had similar principal constituents but could be degraded into different metabolites. A similar profile of
down-regulation for all compounds was seen in the colon, suggesting a similar mechanism of action for purgation. However, in the kidneys and livers of the diarrhea-rats, down-regulation of
was found in the RAQ-rats whereas up-regulation of
was seen in the SAQ-rats. Furthermore, the RAQ-rats showed lower Aqp2 protein expression in the kidneys, whilst the SA-rats and SAQ-rats had higher Aqp2 protein expression in the kidneys. This may have implications for side effects of SAQ or RAQ in patients with chronic kidney or liver diseases.


Effect of Court-Type Thai Traditional Massage Versus Senokot Treatment on Chronic Constipation: A Randomized Controlled Trial

Jurairat Boonruab, Phiyaphon Poonsuk, Watchara Damjuti
PMID: 32993359   DOI: 10.1177/2515690X20960644

Abstract

Chronic constipation is the disturbances of intestinal motility which is a challenge in primary healthcare around the world. In this study, Court-type Thai traditional massage and Senokot, treatments were assessed and compared in terms of their efficacy in relieving constipation. Forty subjects diagnosed with constipation were recruited and randomized into the massage group and drug group. For 7 days, Thai traditional abdominal massage was provided regularly for the patients in the massage group, while the drug group was subjected to Senokot treatment only. The Bristol stool chart scale and demographics questionnaire were used as instruments. As a result, both court type Thai traditional massage and Senokot are effective in relieving constipation. However, although both treatment options can increase the frequency of defecations and the sensation of complete evacuation, the court type Thai traditional massage seems to be better since it leads to normal defecations rather than watery or entirely liquid defecations with no solid pieces (
< 0.05). This randomized controlled trial suggested that Thai traditional abdominal massage can be used as an optional public health treatment for constipation.


Sennoside A prevents liver fibrosis by binding DNMT1 and suppressing DNMT1-mediated PTEN hypermethylation in HSC activation and proliferation

Hong Zhu, Changsheng He, Huizi Zhao, Wenjuan Jiang, Songbing Xu, Jun Li, Taotao Ma, Cheng Huang
PMID: 32946656   DOI: 10.1096/fj.202000494RR

Abstract

Hepatic stellate cell (HSC) activation is an essential event during liver fibrogenesis. Phosphatase and tension homolog deleted on chromosome 10 (PTEN) is a negative regulator of this process. DNA methyltransferase 1 (DNMT1), which catalyzes DNA methylation and subsequently leads to the transcriptional repression of PTEN, is selectively induced in myofibroblasts from diseased livers. Sennoside A (SA), a major purgative constituent of senna and the Chinese herb rhubarb, is widely used in China and other Asian countries as an irritant laxative. SA is reported to improve hepatic steatosis. However, the effect and mechanism of SA on liver fibrosis remain largely unknown. We recently identified a novel strategy for protecting liver fibrosis via epigenetic modification by targeting DNMT1. A Surface Plasmon Resonance (SPR) assay first reported that SA could directly bind DNMT1 and inhibit its activity. Administration of SA significantly prevented liver fibrosis, as evidenced by the dramatic downregulation of α-smooth muscle actin (α-SMA) and type I collagen alpha-1 (Col1α1) protein levels in a CCl
-induced mouse hepatic fibrosis model and in TGF-β1-activated HSC-T6 cells, in vivo and in vitro. SA decreased the expression of Cyclin D1, CDK, and C-myc, indicating that SA may inhibit the activation and proliferation of TGF-β1-induced HSC-T6. Moreover, SA significantly promoted the expression of PTEN and remarkably inhibited the expression of p-AKT and p-ERK in vitro. Blocking PTEN or overexpressing DNMT1 could reduce the effect of SA on liver fibrosis. These data suggest that SA directly binds and inhibits the activity and that attenuated DNMT1-mediated PTEN hypermethylation caused the loss of PTEN expression, followed by the inhibition of the AKT and ERK pathways and prevented the development of liver fibrosis. Hence, SA might be employed as a promising natural supplement for liver fibrosis drug therapy.


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